3-Chloro-2-ethoxy-4-fluorophenylboronic acid
CAS No.:
Cat. No.: VC13773061
Molecular Formula: C8H9BClFO3
Molecular Weight: 218.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BClFO3 |
|---|---|
| Molecular Weight | 218.42 g/mol |
| IUPAC Name | (3-chloro-2-ethoxy-4-fluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C8H9BClFO3/c1-2-14-8-5(9(12)13)3-4-6(11)7(8)10/h3-4,12-13H,2H2,1H3 |
| Standard InChI Key | JPFLWBPGFHVBHF-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O |
Introduction
Chemical Identity and Structural Features
Table 1: Structural and Spectral Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₉BClFO₃ | |
| Molecular Weight | 218.42 g/mol | |
| XLogP3 | 1.55 (predicted) | |
| Hydrogen Bond Donors | 2 (B-OH groups) | |
| Hydrogen Bond Acceptors | 3 (B-O, ether O, F) |
Crystallographic and Spectroscopic Analysis
While single-crystal data are unavailable, analogous boronic acids exhibit planar geometries with boron in sp² hybridization. IR spectra typically show B-O stretches at 1,320–1,280 cm⁻¹ and O-H bonds at 3,300–2,500 cm⁻¹ . NMR data for related compounds (e.g., 3-chloro-4-fluorophenylboronic acid) reveal:
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¹H NMR: δ 7.5–7.8 ppm (aromatic protons), δ 1.3–1.5 ppm (ethoxy -CH₃) .
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¹³C NMR: δ 160–165 ppm (C-F), δ 115–125 ppm (aromatic carbons) .
Synthesis and Isolation Strategies
Lithiation-Boronation Protocol
The primary route involves:
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Lithiation: Treating 3-chloro-1-fluoro-2-ethoxybenzene with n-butyllithium (n-BuLi) at -78°C in THF .
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Boronation: Quenching with trimethyl borate (B(OMe)₃) at <-65°C, followed by hydrolysis with aqueous HCl .
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Isolation: Phase separation using acetonitrile/water with NaCl, yielding 70–85% purity .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -78°C (lithiation) | Prevents side reactions |
| Electrophile Addition Rate | Slow (2 hr) | Minimizes decomposition |
| Quenching Agent | 6 M HCl | Ensures complete protonation |
Challenges and Solutions
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Protodeboronation: Mitigated by avoiding protic solvents during storage .
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Regioselectivity: Directed by ortho-ethoxy group’s directing effects during lithiation .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Methanol | ~10 | Preferred for reactions |
| Acetonitrile | ~15 | Used in isolation steps |
| Water | <0.1 | Requires salt addition |
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound couples with aryl halides (e.g., bromobiphenyl aldehydes) under Pd catalysis (Table 3) .
Table 3: Representative Coupling Reaction
Pharmaceutical Intermediates
Used in synthesizing anticoagulants and kinase inhibitors, leveraging its halogenated aryl motif for target binding .
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use fume hood |
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